Cyclohexanecarbonitrile

概要

説明

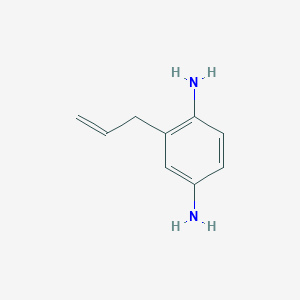

Cyclohexanecarbonitrile is an organic compound with the linear formula C6H11CN . It is a colorless liquid that is used as a building block in organic synthesis .

Synthesis Analysis

Cyclohexanecarbonitrile has been used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents . It was also used as a probe in the synthesis of an asymmetric, C-magnesiated nitrile . New one-pot methods for the preparation of cyclohexanecarbonitrile have been developed, which are designed to proceed completely in methanol as a uniform solvent .

Molecular Structure Analysis

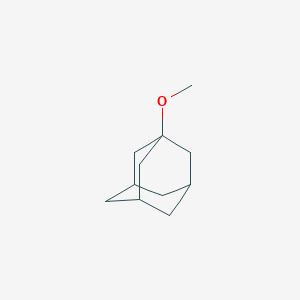

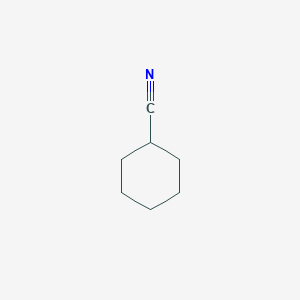

The molecular weight of cyclohexanecarbonitrile is 109.17 g/mol . The SMILES string representation is N#CC1CCCCC1 . The InChI representation is 1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 .

Chemical Reactions Analysis

Cyclohexanecarbonitrile has been used in various chemical reactions. For instance, it was used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents . It was also used as a probe in the synthesis of an asymmetric, C-magnesiated nitrile .

Physical And Chemical Properties Analysis

Cyclohexanecarbonitrile is a liquid at room temperature . It has a refractive index of 1.4505 . The boiling point is 75-76 °C at 16 mmHg, and the melting point is 11 °C . The density is 0.919 g/mL at 25 °C .

科学的研究の応用

Organic Synthesis

CHCN serves as a building block in organic synthesis. Its cyano group can be easily converted into carboxylic acids, esters, amides, and other functional groups, making it a valuable intermediate for the synthesis of various organic compounds .

Pharmaceutical Research

In pharmaceutical research, CHCN is used to synthesize a variety of bioactive molecules, including potential drug candidates. Its derivatives are explored for therapeutic properties in areas such as anti-inflammatory, analgesic, and antipyretic drugs .

Material Science

CHCN derivatives are utilized in material science for the development of novel materials. For instance, polymers incorporating cyclohexanecarbonitrile units may exhibit unique properties suitable for specialized applications .

Catalysis

CHCN and its derivatives act as ligands in catalysis. They can modify the reactivity and selectivity of metal catalysts, which is crucial for various catalytic processes, including those used in industrial chemical production .

Agrochemical Research

In agrochemical research, CHCN derivatives are investigated for their potential use as precursors to pesticides and herbicides. Their ability to interfere with the life cycle of pests and weeds makes them candidates for new agrochemical agents .

Analytical Chemistry

CHCN is used in analytical chemistry as a standard or reagent. Its well-defined properties allow for its use in calibration of instruments and as a reference compound in various analytical techniques .

Polymer Chemistry

In polymer chemistry, CHCN is involved in the synthesis of nitrile rubbers and plastics. These polymers are known for their resistance to heat, oil, and chemicals, making them ideal for industrial applications .

Environmental Science

CHCN derivatives are studied for their role in environmental science, particularly in the degradation of harmful substances. They may be used to develop methods for the detoxification and removal of pollutants from the environment .

Safety and Hazards

Cyclohexanecarbonitrile is classified as a combustible liquid and is toxic by ingestion and skin absorption . It may cause skin and eye irritation, and may be harmful if inhaled . Safety measures include wearing protective gloves and clothing, and avoiding breathing vapors, mist, or gas .

Relevant Papers

One relevant paper is "New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses" . This paper discusses the development of new one-pot methods for the synthesis of cyclohexanecarbonitrile, with a focus on green chemistry metrics .

作用機序

Target of Action

Cyclohexanecarbonitrile, also known as Cyanocyclohexane, Cyclohexanecarboxylic acid nitrile, Cyclohexyl cyanide, and Hexahydrobenzonitrile , is a chemical compound with the molecular formula C7H11N The primary targets of Cyclohexanecarbonitrile are not well-documented in the literature

Biochemical Pathways

It has been used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents . This suggests that it may interact with certain biochemical pathways involved in these reactions.

Result of Action

It has been used as a probe in the synthesis of an asymmetric, c-magnesiated nitrile , suggesting that it may have some influence on molecular synthesis processes.

特性

IUPAC Name |

cyclohexanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWIZSYFQSOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227400 | |

| Record name | Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarbonitrile | |

CAS RN |

766-05-2 | |

| Record name | Cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Cyclohexanecarbonitrile?

A1: Cyclohexanecarbonitrile has the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol.

Q2: How can ¹³C NMR be used to determine the configuration of quaternary centers in Cyclohexanecarbonitriles?

A2: Research has shown a direct correlation between the ¹³C NMR chemical shifts of the nitrile carbon in Cyclohexanecarbonitriles and the configuration of the quaternary stereocenter bearing the nitrile group. Equatorially oriented nitriles resonate downfield (approximately 3.3 ppm) compared to their axial counterparts. []

Q3: Is there a relationship between the infrared band intensity and the configuration of the cyano group in Cyclohexanecarbonitriles?

A3: Studies using infrared spectroscopy have revealed a linear relationship between the integrated intensity of the cyano group's stretching vibration band and the square of the number of Cβ–Cγ bonds aligned parallel to the CN bond in simple and fused Cyclohexanecarbonitriles. This finding has been further supported by CNDO/2 calculations. []

Q4: What is a common method for synthesizing Cyclohexanecarbonitrile from Cyclohexanone?

A4: A multi-step, one-pot process starting from cyclohexanone has been developed for the high-yielding synthesis of Cyclohexanecarbonitrile. This method utilizes methanol as a solvent and allows for either stoichiometric or catalytic oxidation, making it suitable for industrial applications. []

Q5: Can Cyclohexanecarbonitriles be diastereoselectively arylated?

A5: Yes, deprotonating substituted Cyclohexanecarbonitriles with TMPZnCl·LiCl generates zincated nitriles. These zincated species can undergo diastereoselective coupling with aryl bromides in the presence of a Pd(OAc)₂ catalyst and S-Phos ligand. The degree of diastereoselectivity is influenced by steric and electronic factors. []

Q6: How does the choice of catalyst affect the hydrogenation of Cyclohexanecarbonitrile?

A6: The hydrogenation of Cyclohexanecarbonitrile exhibits catalyst-dependent selectivity. While palladium on carbon (Pd/C) favors the formation of tertiary amines, rhodium on carbon (Rh/C) leads to the selective production of secondary amines. []

Q7: How is Cyclohexanecarbonitrile used in Atom Transfer Radical Polymerization (ATRP)?

A7: 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) is often employed as a thermal initiator in Iron-based ICAR (Initiators for Continuous Activator Regeneration) ATRP. This method allows for controlled polymerization of monomers like styrene with ppm amounts of iron catalyst, resulting in polymers with narrow molecular weight distributions. [, ]

Q8: Can Aspergillus sp. metabolize Cyclohexanecarbonitrile?

A8: Research has shown that Aspergillus sp. PTCC 5266 exhibits nitrile-hydrating activity and can convert Cyclohexanecarbonitrile to its corresponding carboxylic acid. []

Q9: Are there applications of Cyclohexanecarbonitrile in material science?

A9: Yes, Cyclohexanecarbonitrile is a key component in the synthesis of mixed-valent Au(I/III) complexes. These complexes exhibit unique columnar arrangements with short gold-gold interactions, potentially paving the way for molecular wire applications. []

Q10: What is known about the thermal stability of Cyclohexanecarbonitrile-based azo compounds?

A10: Azo compounds containing Cyclohexanecarbonitrile, such as 1,1'-azobis(cyclohexanecarbonitrile), have been investigated for their thermal decomposition behavior using techniques like Differential Scanning Calorimetry (DSC). This information is crucial for understanding their thermal stability and associated risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

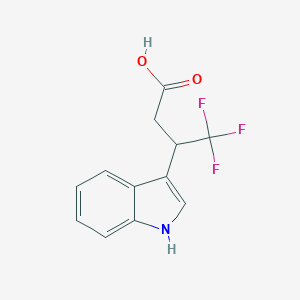

![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)